molecular formula C15H13F2NOS B5693738 2-(benzylsulfanyl)-N-(3,4-difluorophenyl)acetamide

2-(benzylsulfanyl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B5693738
M. Wt: 293.3 g/mol
InChI Key: WNCAXTQCBQXLEZ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(3,4-difluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a benzylsulfanyl group attached to an acetamide backbone, with a 3,4-difluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(3,4-difluorophenyl)acetamide typically involves the reaction of benzyl mercaptan with 3,4-difluoroaniline, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(3,4-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(3,4-difluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-(3,4-difluorophenyl)ethanamide
  • 2-(benzylsulfanyl)-N-(3,4-difluorophenyl)propionamide
  • 2-(benzylsulfanyl)-N-(3,4-difluorophenyl)butanamide

Uniqueness

2-(benzylsulfanyl)-N-(3,4-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfanyl group and the difluorophenyl moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-13-7-6-12(8-14(13)17)18-15(19)10-20-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCAXTQCBQXLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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